molecular formula C13H6F4N2S B1411740 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile CAS No. 2088945-22-4

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

Cat. No. B1411740
CAS RN: 2088945-22-4
M. Wt: 298.26 g/mol
InChI Key: XFXQCJYSJYKDSA-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a 4-fluoro-phenylsulfanyl group at the 3-position. Additionally, there is a nitrile group attached to the 2-position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the 4-fluoro-phenylsulfanyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, the trifluoromethyl group, and the 4-fluoro-phenylsulfanyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Crystal Structure and Synthesis

  • Studies have explored the synthesis and crystal structure of various compounds related to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile. For example, Mo et al. (2007) synthesized a compound with a similar structure and determined its crystal structure using X-ray diffraction, highlighting its potential in crystallography and structural chemistry (Mo, Wen-yan, He, & Hong-wu, 2007).
  • Another study by Bradiaková et al. (2009) involved the synthesis of derivatives of this compound, demonstrating the versatility in chemical synthesis and potential applications in designing new chemical entities (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).

Biological and Medicinal Properties

  • Ryzhkova et al. (2023) investigated a compound similar to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile, emphasizing its importance in the field of medicinal chemistry and drug discovery. The study assessed the ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for pharmaceutical development (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

Chemical Interactions and Molecular Conformations

  • Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in compounds closely related to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile, which is important for understanding intermolecular interactions in chemical and pharmaceutical sciences (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Spectroscopic and Quantum Chemical Analysis

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would also be a concern .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety in animal models and eventually in human clinical trials .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXQCJYSJYKDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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